molecular formula C14H12O4 B8407343 6-Carboxymethyl-naphthalene-1-carboxylic acid methyl ester

6-Carboxymethyl-naphthalene-1-carboxylic acid methyl ester

Cat. No.: B8407343
M. Wt: 244.24 g/mol
InChI Key: JTTDGSOKYJRVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxymethyl-naphthalene-1-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-(5-methoxycarbonylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C14H12O4/c1-18-14(17)12-4-2-3-10-7-9(8-13(15)16)5-6-11(10)12/h2-7H,8H2,1H3,(H,15,16)

InChI Key

JTTDGSOKYJRVHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

21 ml (0.22 Mol) borane dimethylsulfide complex are added dropwise during 15 min to an ice-cooled solution of 50.2 ml (495 mMol) cyclohexene in 400 ml of THF. The mixture is stirred for 2.5 h at rt and again cooled in an ice-bath. Then a solution of 23.29 g (82.5 mMol) trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester in 400 ml of THF is added dropwise. The mixture is warmed up to rt and stirred for 1 h. Then 585 ml sat. NaHCO3 solution and 138 ml H2O2 (30% in H2O) are added slowly (cool to keep temperature below 60° C.). The suspension is stirred for 16 h and then concentrated in vacuo. The residue is diluted with 1 l sat. NaHCO3 solution, 375 ml water and EtOAc, the organic layer is separated off and washed with 0.5 l sat. NaHCO3 solution and 250 ml water and discarded. The aq. phases are acidified by addition of 4 N HCl (pH=2) and extracted with 3 portions of EtOAc. The organic layers are dried (MgSO4) and concentrated. Trituration from hexane affords the title compound: MS: [M+1]+=245; HPLC: tRet=12.3.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester
Quantity
23.29 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
585 mL
Type
reactant
Reaction Step Four
Name
Quantity
138 mL
Type
reactant
Reaction Step Four

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